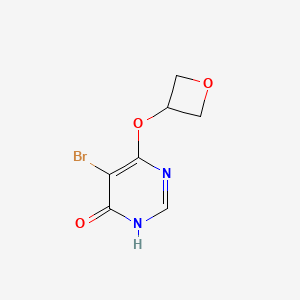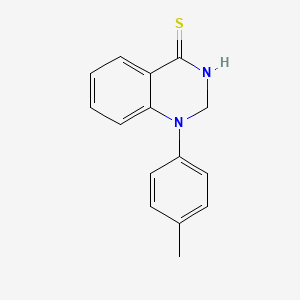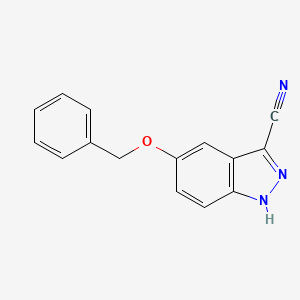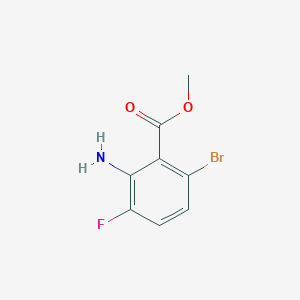![molecular formula C10H6BrN3 B11865619 1-Bromo-[1,2,3]triazolo[5,1-a]isoquinoline CAS No. 103594-56-5](/img/structure/B11865619.png)
1-Bromo-[1,2,3]triazolo[5,1-a]isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-[1,2,3]triazolo[5,1-a]isoquinoline is a heterocyclic compound that features a triazole ring fused to an isoquinoline moiety with a bromine atom at the 1-position. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-[1,2,3]triazolo[5,1-a]isoquinoline can be synthesized through a copper-catalyzed cascade method. This involves the cyclization of appropriate precursors under mild conditions to yield the desired heterocyclic structure . The reaction typically employs eco-compatible catalysts and solvents to ensure a sustainable synthesis process .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-[1,2,3]triazolo[5,1-a]isoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.
Cyclization Reactions: Often require catalysts like copper or palladium and specific ligands to facilitate the reaction.
Major Products:
Substitution Reactions: Yield various substituted triazoloisoquinoline derivatives.
Cyclization Reactions: Produce fused heterocyclic compounds with potential biological activities.
Wissenschaftliche Forschungsanwendungen
1-Bromo-[1,2,3]triazolo[5,1-a]isoquinoline has diverse applications in scientific research, including:
Medicinal Chemistry: Used as a scaffold for designing novel drugs with antibacterial, antifungal, and anticancer properties.
Organic Synthesis: Serves as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biological Studies: Investigated for its potential to inhibit specific enzymes or interact with biological targets.
Wirkmechanismus
The mechanism of action of 1-Bromo-[1,2,3]triazolo[5,1-a]isoquinoline involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor functions . The exact pathways and targets depend on the specific biological context and the nature of the substituents on the triazoloisoquinoline scaffold.
Vergleich Mit ähnlichen Verbindungen
[1,2,3]Triazolo[1,5-a]pyridines: Known for their use as precursors in diazo compound synthesis.
[1,2,3]Triazolo[1,5-a]quinoxalines: Studied for their antimicrobial and anticancer activities.
Uniqueness: 1-Bromo-[1,2,3]triazolo[5,1-a]isoquinoline stands out due to its bromine atom, which enhances its reactivity and allows for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable scaffold in drug discovery.
Eigenschaften
CAS-Nummer |
103594-56-5 |
|---|---|
Molekularformel |
C10H6BrN3 |
Molekulargewicht |
248.08 g/mol |
IUPAC-Name |
1-bromotriazolo[5,1-a]isoquinoline |
InChI |
InChI=1S/C10H6BrN3/c11-10-9-8-4-2-1-3-7(8)5-6-14(9)13-12-10/h1-6H |
InChI-Schlüssel |
FAGOHVSXZURYRX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CN3C2=C(N=N3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Bromo-7-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B11865571.png)

![2,7-Diazaspiro[4.4]nonane, 2-(5-methoxy-3-pyridinyl)-7-methyl-](/img/structure/B11865581.png)
![benzyl N-{[cis-3-amino-1-methylcyclobutyl]methyl}carbamate](/img/structure/B11865584.png)




![5-Iminoisoindolo[2,1-b]isoquinolin-7(5H)-one](/img/structure/B11865627.png)
![(3E)-N-Phenyl-4-thia-1,2-diazaspiro[4.5]dec-1-en-3-imine](/img/structure/B11865632.png)

